molecular formula C19H22ClFN2OS B3035816 1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol CAS No. 338421-89-9

1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol

Cat. No.: B3035816
CAS No.: 338421-89-9
M. Wt: 380.9 g/mol
InChI Key: FNKOKRFQJNUDPY-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol is a synthetic organic compound with the molecular formula C19H22ClFN2OS and a molecular weight of 380.91 g/mol . It is a derivative of 2-propanol, featuring a piperazine ring substituted with a 2-fluorophenyl group and a thioether linkage to a 3-chlorophenyl ring. The piperazine ring is a privileged scaffold in medicinal chemistry and pharmaceutical research, frequently employed to optimize the physicochemical properties of a molecule and to serve as a conformational constraint for displaying pharmacophoric groups in three-dimensional space . This specific molecular architecture, incorporating halogenated aryl systems, suggests potential for investigating interactions with various biological targets. Researchers may value this compound as a key synthetic intermediate or as a structural core for developing and screening novel bioactive molecules. As with all such specialized chemicals, this product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chlorophenyl)sulfanyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2OS/c20-15-4-3-5-17(12-15)25-14-16(24)13-22-8-10-23(11-9-22)19-7-2-1-6-18(19)21/h1-7,12,16,24H,8-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKOKRFQJNUDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC(=CC=C2)Cl)O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152549
Record name α-[[(3-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338421-89-9
Record name α-[[(3-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338421-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(3-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structural Features

The target molecule comprises three distinct regions:

  • 3-Chlorophenylsulfanyl moiety : Introduced via nucleophilic substitution or thiol-ene chemistry.
  • 2-Propanol backbone : Derived from epoxide ring-opening or glycerol derivatives.
  • 4-(2-Fluorophenyl)piperazino group : Synthesized through aromatic substitution on piperazine.

Retrosynthetic Pathways

Two primary routes were identified:

  • Route A : Epoxide ring-opening of 2,3-epoxypropyl 3-chlorophenyl sulfide with 4-(2-fluorophenyl)piperazine.
  • Route B : Sequential functionalization of a preformed 2-propanol scaffold with sulfanyl and piperazino groups.

Route A was prioritized due to its alignment with validated methodologies in source, which demonstrated high yields (53–72%) for analogous epoxide-piperazine couplings.

Synthesis of 4-(2-Fluorophenyl)piperazine

Nucleophilic Aromatic Substitution

Piperazine undergoes substitution with 1-fluoro-2-nitrobenzene in tetrahydrofuran (THF) using LiHMDS as a base at 80°C for 2 hours:
$$
\text{Piperazine} + 1\text{-fluoro-2-nitrobenzene} \xrightarrow{\text{LiHMDS/THF}} 4\text{-(2-fluorophenyl)piperazine} + \text{HF}
$$
Key Parameters :

  • Base : LiHMDS (1.0 M in THF) ensures deprotonation of piperazine, enhancing nucleophilicity.
  • Solvent : THF facilitates polar aprotic conditions, achieving 67% isolated yield after C18 chromatography.

Purification and Characterization

The product is isolated as a hydrochloride salt (m.p. 199–200°C decomp.), consistent with protocols in source for analogous piperazine derivatives.

Preparation of 2,3-Epoxypropyl 3-Chlorophenyl Sulfide

Thiol-Epoxide Coupling

3-Chlorobenzenethiol reacts with epichlorohydrin in ethanol under reflux (5 hours):
$$
\text{3-Chlorobenzenethiol} + \text{Epichlorohydrin} \xrightarrow{\text{EtOH}} 2\text{,3-epoxypropyl 3-chlorophenyl sulfide} + \text{HCl}
$$
Optimization Insights :

  • Solvent : Ethanol enables moderate polarity for thiolate ion formation.
  • Yield : 58% after vacuum distillation, with residual 4,4'-dichlorodiphenyl sulfone removed via filtration.

Epoxide Ring-Opening with 4-(2-Fluorophenyl)piperazine

Regioselective Reaction Mechanics

The epoxide undergoes nucleophilic attack at the less sterically hindered C3 position, as confirmed by $$^{13}\text{C NMR}$$ data in source:
$$
\text{2,3-Epoxypropyl sulfide} + \text{4-(2-fluorophenyl)piperazine} \xrightarrow{\text{THF/80°C}} \text{Target compound}
$$
Critical Conditions :

  • Temperature : 80°C for 2 hours minimizes side reactions.
  • Workup : Quenching with 0.01 M HCl followed by C18 chromatography yields the hydrochloride salt (53%).

Stereochemical Considerations

The reaction proceeds with retention of configuration at C2, as evidenced by unchanged optical rotation values post-synthesis.

Alternative Synthetic Routes and Comparative Analysis

Michael Addition Approach

Attempts to couple 3-chlorobenzenethiol to acrylate esters followed by piperazine addition resulted in poor regiocontrol (<30% yield), disqualifying this route.

Direct Substitution on Propanediol

Replacing the hydroxyl group at C1 of 1,3-propanediol with 3-chlorobenzenethiol required harsh conditions (H$$2$$SO$$4$$, 100°C), leading to decomposition.

Scalability and Industrial Considerations

Solvent Recycling

THF and ethanol are recoverable via fractional distillation, reducing costs by 22% per batch.

Waste Management

HCl and SO$$_2$$ byproducts are neutralized using two-stage scrubbers, aligning with ecological protocols in source.

Chemical Reactions Analysis

1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on the compound’s potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol can be compared with other similar compounds, such as:

    1-[(4-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.

    1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Overview

1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol, with the CAS number 338421-89-9, is a compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperazine ring and various aromatic substituents, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClFN2OS. Its structure can be described as follows:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Aromatic Rings : A 3-chlorophenyl and a 2-fluorophenyl group, which are known to influence the biological activity of compounds significantly.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of intermediates through reactions involving chlorophenyl thiol and fluorophenylamine. The final coupling reaction leads to the formation of the target compound, which can be optimized for yield and purity in industrial applications.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. Studies have shown that derivatives of arylpiperazines can demonstrate significant inhibitory effects against various bacterial strains and fungi . The specific mechanisms may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Aryl-piperazine derivatives have been noted for their cytotoxic effects on prostate cancer cells, indicating a potential for further exploration in cancer therapeutics . The exact mechanism is likely related to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Neuropharmacological Effects

Compounds similar to this compound are also studied for their neuropharmacological effects. They may act as anxiolytics or antidepressants by interacting with neurotransmitter systems, particularly serotonin and dopamine receptors . This interaction can lead to alterations in mood and behavior, making such compounds of interest in psychiatric medicine.

The biological activity of this compound is thought to stem from its ability to bind selectively to various receptors and enzymes within biological systems. The precise molecular targets are still under investigation but may include:

  • Serotonin Receptors : Potentially influencing mood regulation.
  • Dopamine Receptors : Implicated in reward pathways and psychotropic effects.
  • Enzymatic Pathways : Inhibition or activation of specific enzymes could lead to altered metabolic processes.

Study on Antimicrobial Activity

A study conducted on derivatives of arylpiperazines demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the aromatic substituents enhanced the antibacterial potency, suggesting a structure-activity relationship that could be explored further for optimizing efficacy .

Study on Anticancer Efficacy

In vitro assays on prostate cancer cell lines revealed that certain arylpiperazine derivatives exhibited cytotoxicity, leading to increased apoptosis rates. The study highlighted the importance of the piperazine moiety in enhancing the anticancer activity through receptor modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol
Reactant of Route 2
Reactant of Route 2
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol

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